8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol
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Overview
Description
8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol is a complex organic compound characterized by multiple ether and alcohol functional groups This compound is notable for its unique structure, which includes both ethoxyethoxy and methoxymethoxy groups attached to a trimethylated octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is:
Starting Material Preparation: Begin with a suitable octene derivative, such as 3,5,7-trimethyloct-6-en-1-ol.
Protection of Hydroxyl Groups: Protect the hydroxyl group using a suitable protecting group, such as a methoxymethyl (MOM) ether.
Ether Formation: Introduce the ethoxyethoxy group through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.
Deprotection: Remove the protecting groups to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development. Researchers might explore its potential as a pharmacophore or as a scaffold for designing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol exerts its effects depends on the specific context in which it is used. In a biological setting, it might interact with enzymes or receptors, altering their activity. The presence of multiple ether and alcohol groups could facilitate hydrogen bonding or other interactions with target molecules, influencing their behavior.
Comparison with Similar Compounds
Similar Compounds
- 8-(1-Methoxyethoxy)-2-(ethoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol
- 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of functional groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
138194-37-3 |
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Molecular Formula |
C17H34O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
8-(1-ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol |
InChI |
InChI=1S/C17H34O5/c1-7-20-16(5)21-11-14(3)8-13(2)9-15(4)17(10-18)22-12-19-6/h8,13,15-18H,7,9-12H2,1-6H3 |
InChI Key |
JTSQYBXWVKVFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(=CC(C)CC(C)C(CO)OCOC)C |
Origin of Product |
United States |
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